molecular formula C16H14FNO4S B2769169 dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339112-94-6

dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2769169
M. Wt: 335.35
InChI Key: SJKDGTMOKHTUOV-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Chemical Reactions Analysis

The chemical reactions of thiazoles can vary greatly depending on the substituents on the thiazole ring. For example, compounds with certain substituents have shown antitubercular activity against M. tuberculosis H37Rv strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary greatly depending on the specific substituents on the thiazole ring. For example, some thiazole derivatives resemble thiophene and furan in their behavior and properties .

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions of pyrrolo[1,2-c]thiazoles, including dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, have been investigated for their potential to act as thiocarbonyl ylides or azomethine ylides, depending on the dipolarophile used. This behavior, influenced by the electronic nature of the dipolarophiles, has been explored to understand the reaction mechanisms and the synthesis of novel compounds (Sutcliffe et al., 2000).

Antileukemic Activity

Research into the synthesis and evaluation of compounds structurally related to dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has shown promising antileukemic activity. Compounds synthesized through the treatment of specific prolines and thiazolidine carboxylic acid with acetic anhydride and dimethyl acetylenedicarboxylate, followed by further modifications, have demonstrated notable efficacy against leukemia L1210 in vivo (Ladurée et al., 1989).

Cytotoxic Evaluation

Dimethyl [1,1′‐biphenyl]‐2,2′‐dicarboxylate derivatives, including analogs with thiadiazole moieties, have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. These studies have highlighted significant anticancer activities, comparing favorably with established chemotherapy agents, thereby contributing to the search for new anticancer compounds (Kong et al., 2008).

Conformational Behavior

The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide has been extensively studied in various matrices, revealing insights into the molecule's structural dynamics and stability under different conditions. This research has implications for understanding the properties of related compounds in pharmaceutical formulations and material science (Kaczor et al., 2006).

Structural Characterization

The structural characterization of isostructural thiazoles has been conducted through crystallization and single crystal diffraction, providing detailed insights into the molecular and crystal structures of these compounds. Such studies are crucial for the design and synthesis of new materials with desired physical and chemical properties (Kariuki et al., 2021).

Future Directions

The future directions in the research of thiazoles could involve synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

properties

IUPAC Name

dimethyl 5-(4-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKDGTMOKHTUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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